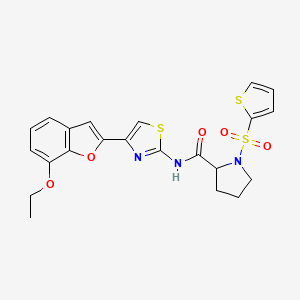
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can often give clues about the compound’s properties and reactivity.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The choice of starting materials, reagents, and conditions can greatly affect the outcome of the synthesis.Molecular Structure Analysis
This involves looking at the 3D structure of the molecule, including bond lengths and angles, as well as any interesting features like rings or functional groups. Techniques like X-ray crystallography or NMR spectroscopy are often used to determine molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant (what other compounds can it react with, and what does it form?), or where it is a product (what reactions can form this compound?).Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index, as well as chemical properties like acidity/basicity, reactivity, and stability.Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Heterocyclic compounds, including those derived from benzofuran and thiazole, are central to medicinal chemistry due to their diverse biological activities. The synthesis of novel heterocyclic compounds using benzofuran and thiazole derivatives has been explored for their potential anti-inflammatory, analgesic, and antimicrobial properties. For instance, a study synthesized various heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, from visnaginone and khellinone, demonstrating significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antibacterial and Antifungal Studies
The development of new compounds with potential antibacterial and antifungal activities is a crucial area of research, given the rising threat of antimicrobial resistance. Research into pyridine derivatives, including those related to benzothiazole and thiazole scaffolds, has shown promising antibacterial and antifungal properties. One study synthesized 2-amino substituted benzothiazole derivatives and evaluated their antimicrobial efficacy, demonstrating considerable activity against various bacterial and fungal strains (Patel & Agravat, 2007).
Anticancer Activity
The exploration of novel compounds for anticancer applications remains a priority in drug discovery. Compounds with thiazole and benzofuran cores are investigated for their potential to inhibit cancer cell growth. For instance, the synthesis of thiazole-aminopiperidine hybrid analogues has resulted in novel Mycobacterium tuberculosis GyrB inhibitors, showing promise not just against tuberculosis but also hinting at broader biological activities that could include anticancer effects (Jeankumar et al., 2013).
Molecular Modeling and Drug Design
The design and synthesis of compounds based on specific scaffolds like benzofuran and thiazole benefit from molecular modeling to predict their interaction with biological targets. Studies involving benzofuran-7-carboxamides have explored their role as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair and cell death, highlighting the potential for these compounds in the development of cancer therapies (Lee et al., 2012).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.
Orientations Futures
This could involve potential applications of the compound, areas where further research is needed, or new reactions that could be developed.
Propriétés
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S3/c1-2-29-17-8-3-6-14-12-18(30-20(14)17)15-13-32-22(23-15)24-21(26)16-7-4-10-25(16)33(27,28)19-9-5-11-31-19/h3,5-6,8-9,11-13,16H,2,4,7,10H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJLWWOMRBKDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CCCN4S(=O)(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

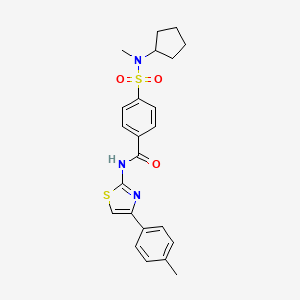
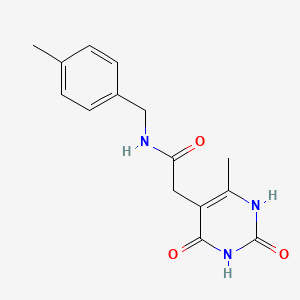
![(Z)-2-(3-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2758101.png)
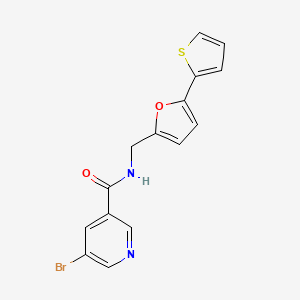
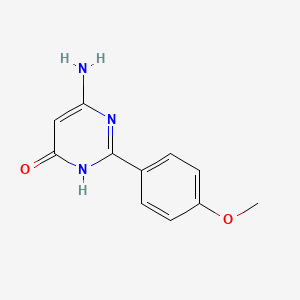
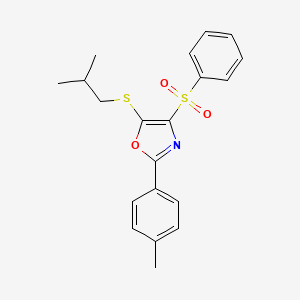
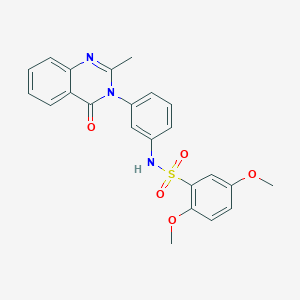
![N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2758110.png)
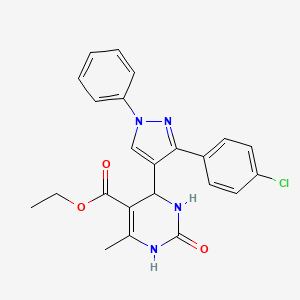
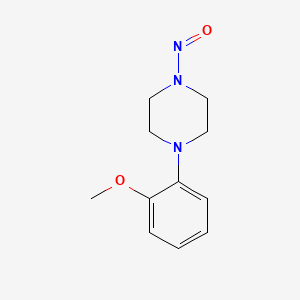
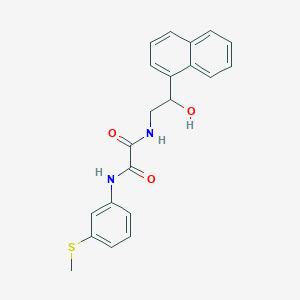
![2-[7-Benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]acetamide](/img/structure/B2758117.png)
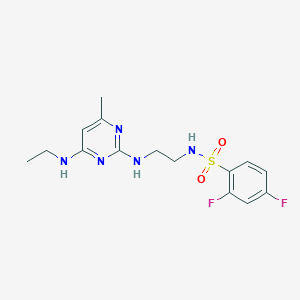
![3'H-Spiro{piperidine-4,1'-pyrrolo[2,3-c]pyridine}-2'-one dihydrochloride](/img/structure/B2758121.png)